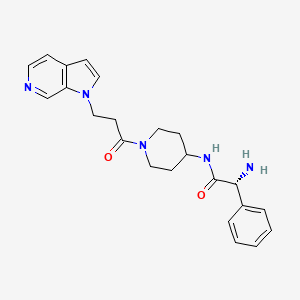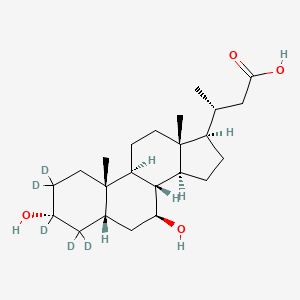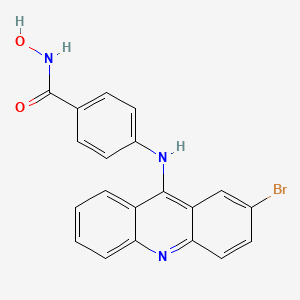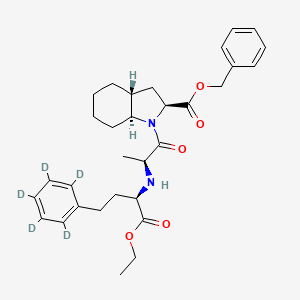
Epi Trandolapril-d5 benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epi Trandolapril benzyl ester-d5 is a deuterated derivative of Epi Trandolapril benzyl ester. It is a biochemical compound used primarily in proteomics research. The molecular formula of Epi Trandolapril benzyl ester-d5 is C31H35D5N2O5, and it has a molecular weight of 525.69 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Epi Trandolapril benzyl ester-d5 involves the incorporation of deuterium atoms into the molecular structure of Epi Trandolapril benzyl ester. This process typically involves the use of deuterated reagents and solvents under controlled reaction conditions to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of Epi Trandolapril benzyl ester-d5 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Epi Trandolapril benzyl ester-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Epi Trandolapril benzyl ester-d5 is widely used in scientific research, including:
Chemistry: It serves as a reference standard in analytical chemistry for the study of deuterated compounds.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: It is utilized in pharmacokinetic studies to understand the metabolism and distribution of deuterated drugs.
Industry: The compound is employed in the development of new pharmaceuticals and biochemical assays.
Mechanism of Action
The mechanism of action of Epi Trandolapril benzyl ester-d5 involves its interaction with specific molecular targets. As a deuterated compound, it exhibits unique properties that can influence its metabolic stability and bioavailability. The incorporation of deuterium atoms can alter the compound’s interaction with enzymes and receptors, leading to distinct pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Trandolapril: A non-deuterated analog used to treat high blood pressure and improve survival after a heart attack.
Epi Trandolapril benzyl ester: The non-deuterated form of Epi Trandolapril benzyl ester-d5.
Uniqueness
Epi Trandolapril benzyl ester-d5 is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and reduce the rate of metabolic degradation. This makes it a valuable tool in pharmacokinetic studies and drug development.
Properties
Molecular Formula |
C31H40N2O5 |
|---|---|
Molecular Weight |
525.7 g/mol |
IUPAC Name |
benzyl (2S,3aR,7aS)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate |
InChI |
InChI=1S/C31H40N2O5/c1-3-37-30(35)26(19-18-23-12-6-4-7-13-23)32-22(2)29(34)33-27-17-11-10-16-25(27)20-28(33)31(36)38-21-24-14-8-5-9-15-24/h4-9,12-15,22,25-28,32H,3,10-11,16-21H2,1-2H3/t22-,25+,26+,27-,28-/m0/s1/i4D,6D,7D,12D,13D |
InChI Key |
UROPPNGEPNCIGO-JRKVVIPCSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@H](C(=O)OCC)N[C@@H](C)C(=O)N2[C@H]3CCCC[C@@H]3C[C@H]2C(=O)OCC4=CC=CC=C4)[2H])[2H] |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


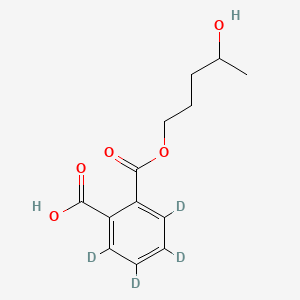
![(14R,18R,19R)-3,14,18-trimethyl-19-[(2R)-6-methylheptan-2-yl]-10-azahexacyclo[12.11.0.02,11.04,9.015,23.018,22]pentacosa-1(25),2,4,6,8,10-hexaene](/img/structure/B12415845.png)


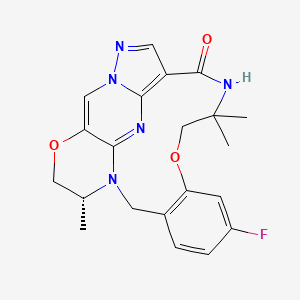
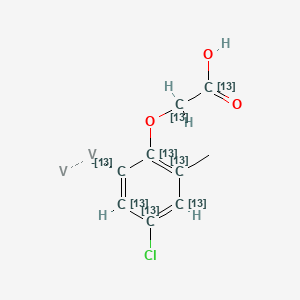

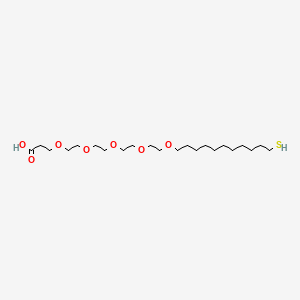
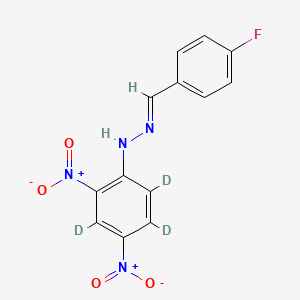
![(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B12415900.png)
